Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate
CAS No.:
Cat. No.: VC18791321
Molecular Formula: C14H11ClN2O2S
Molecular Weight: 306.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2O2S |
|---|---|
| Molecular Weight | 306.8 g/mol |
| IUPAC Name | ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate |
| Standard InChI | InChI=1S/C14H11ClN2O2S/c1-2-19-14(18)11-9-4-6-20-13(9)17-12(11)8-3-5-16-7-10(8)15/h3-7,9H,2H2,1H3 |
| Standard InChI Key | UUOJAZSSSZMERY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C1C=CS2)C3=C(C=NC=C3)Cl |
Introduction
Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate is a complex organic compound that combines elements of pyridine, thieno[2,3-b]pyrrole, and an ethyl ester group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which may confer specific biological activities.
Synthesis and Preparation
While specific synthesis protocols for Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These steps typically include the formation of the thieno[2,3-b]pyrrole core through cyclization reactions, followed by substitution reactions to introduce the pyridinyl and ethyl ester groups.
Potential Applications
Compounds with thieno[2,3-b]pyrrole and pyridine moieties are often explored for their potential biological activities, including antimicrobial, anticancer, and neurological effects. The presence of a chloropyridinyl group may enhance these activities due to its ability to participate in various biochemical interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume